molecular formula C18H21NO2 B4850091 2-(4-biphenylyloxy)-N-butylacetamide

2-(4-biphenylyloxy)-N-butylacetamide

Cat. No.: B4850091
M. Wt: 283.4 g/mol
InChI Key: UMACWTUELVNHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyloxy)-N-butylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and is commonly used in research laboratories.

Scientific Research Applications

2-(4-biphenylyloxy)-N-butylacetamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
In pharmacology, this compound has been used as a starting material for the synthesis of various pharmaceuticals such as antihistamines and antipsychotics. This compound has also been used as a ligand in the synthesis of metal complexes for use in catalysis and materials science.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N-butylacetamide is not fully understood, but it is believed to act on various cellular pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyloxy)-N-butylacetamide has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity. This compound is also stable under normal laboratory conditions and has a long shelf life.
However, there are some limitations to the use of this compound in lab experiments. This compound is insoluble in water, which can limit its use in aqueous experiments. Additionally, this compound has low solubility in some organic solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for research on 2-(4-biphenylyloxy)-N-butylacetamide. One area of research is the development of this compound-based drugs for the treatment of pain, inflammation, and cancer. Another area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Properties

IUPAC Name

N-butyl-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)14-21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACWTUELVNHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-biphenylyloxy)-N-butylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-biphenylyloxy)-N-butylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-biphenylyloxy)-N-butylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-biphenylyloxy)-N-butylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-biphenylyloxy)-N-butylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-biphenylyloxy)-N-butylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.